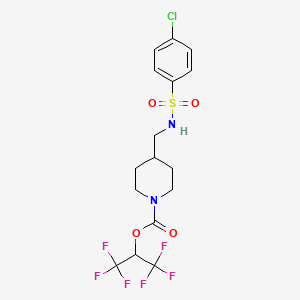
E3 Ligase Ligand-linker Conjugate 26
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
E3 Ligase Ligand-linker Conjugate 26 is a compound that forms part of the proteolysis-targeting chimeras (PROTACs). These heterobifunctional molecules are designed to induce the degradation of target proteins by bringing them into proximity with cellular E3 ubiquitin ligases . This process leads to the ubiquitination and subsequent proteasomal degradation of the target protein, making PROTACs a promising tool in drug development and therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 26 involves the creation of a heterobifunctional molecule that includes a ligand for the target protein, a linker, and a ligand for the E3 ligase . The synthetic route typically involves:
Ligand Synthesis: The ligand for the target protein and the E3 ligase are synthesized separately. This often involves multi-step organic synthesis techniques.
Linker Attachment: The linker is then attached to one of the ligands through a series of chemical reactions, such as amide bond formation or click chemistry.
Conjugation: Finally, the other ligand is attached to the linker, forming the complete conjugate.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including automated synthesis and purification processes to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
E3 Ligase Ligand-linker Conjugate 26 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The linker or ligands can be modified through substitution reactions to alter the properties of the conjugate.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH to ensure the desired chemical transformations .
Major Products
The major products formed from these reactions include modified versions of the original conjugate, which can have different biological activities and properties .
Aplicaciones Científicas De Investigación
E3 Ligase Ligand-linker Conjugate 26 has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of E3 Ligase Ligand-linker Conjugate 26 involves the formation of a ternary complex between the target protein, the E3 ligase, and the conjugate . This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation and turnover in cells .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to E3 Ligase Ligand-linker Conjugate 26 include other PROTACs that utilize different E3 ligases or target proteins. Examples include:
Cereblon-based PROTACs: These use cereblon as the E3 ligase.
Von Hippel-Lindau-based PROTACs: These utilize the von Hippel-Lindau E3 ligase.
MDM2-based PROTACs: These target the MDM2 E3 ligase.
Uniqueness
This compound is unique in its specific combination of ligands and linker, which determines its selectivity and efficacy in targeting specific proteins for degradation. Its design allows for precise control over the degradation process, making it a valuable tool in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C29H41N5O5 |
|---|---|
Peso molecular |
539.7 g/mol |
Nombre IUPAC |
tert-butyl 2-[4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperidin-4-yl]methyl]piperazin-1-yl]acetate |
InChI |
InChI=1S/C29H41N5O5/c1-29(2,3)39-26(36)19-32-14-12-31(13-15-32)17-20-8-10-33(11-9-20)22-4-5-23-21(16-22)18-34(28(23)38)24-6-7-25(35)30-27(24)37/h4-5,16,20,24H,6-15,17-19H2,1-3H3,(H,30,35,37) |
Clave InChI |
HEIZCCDUVHGLNC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CN1CCN(CC1)CC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4)C5CCC(=O)NC5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


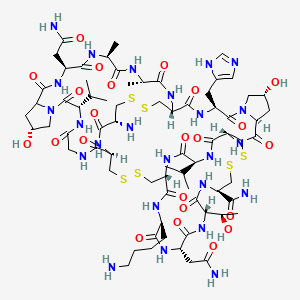
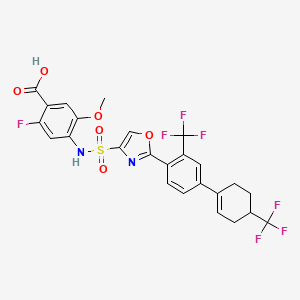
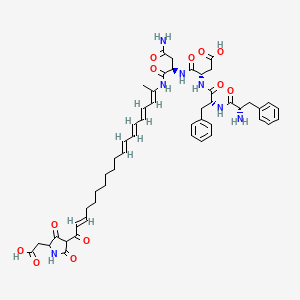

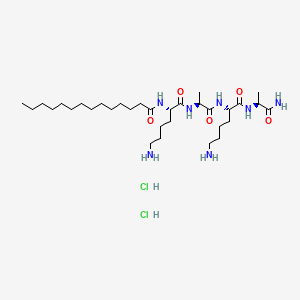

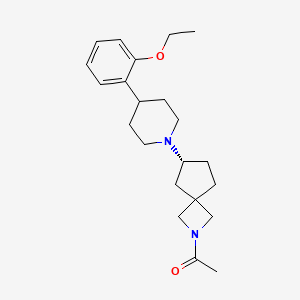
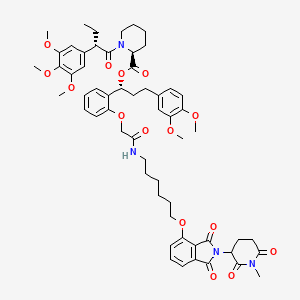
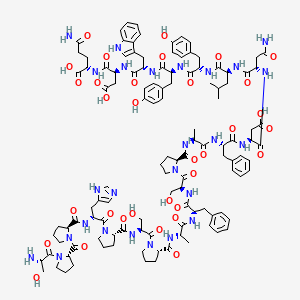
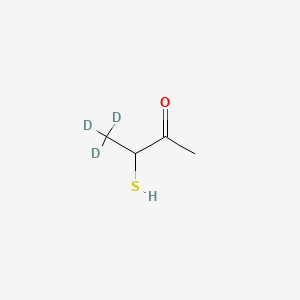
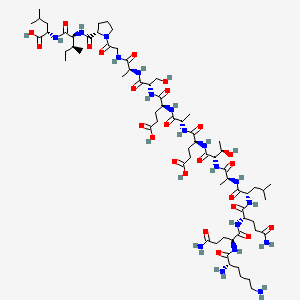
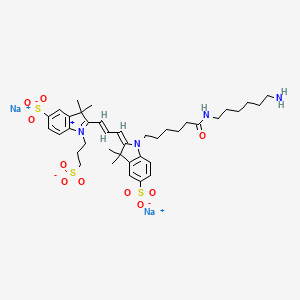
![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-3-yl]prop-2-ynoic acid](/img/structure/B15136644.png)
